4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine" typically involves a multi-step process that starts with the preparation of key intermediates. One common method includes the cyclization of 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid with appropriate reagents to form the oxadiazole ring. This intermediate is then further reacted with a pyridine derivative to obtain the final product. The reaction conditions may involve heating, the use of catalysts, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Purification steps such as crystallization, distillation, or chromatography are often employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions it Undergoes
"4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine" can undergo various chemical reactions:
Oxidation: : The compound can be oxidized at specific sites, potentially affecting the triazole or oxadiazole rings.
Reduction: : Reduction reactions may involve the chlorophenyl group or the nitrogen atoms in the triazole ring.
Substitution: : Nucleophilic or electrophilic substitution can occur at the chlorophenyl group or at positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: : Halides, amines, and other nucleophiles or electrophiles.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. Oxidation and reduction reactions will yield different oxidized or reduced forms, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules due to its versatile functional groups.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or receptor antagonists.
Medicine
Medically, similar compounds have shown promise in the development of pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents.
Industry
Industrially, this compound and its derivatives may find use in the manufacture of advanced materials, such as polymers with unique electronic or optical properties.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of "4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine" is dependent on its interaction with molecular targets such as enzymes or receptors. For instance, it might inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
2-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
4-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)pyridine
Highlighting Its Uniqueness
Compared to these similar compounds, "4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine" has a unique combination of functional groups that may confer distinct chemical reactivity and biological activity, making it a valuable molecule for further research and development.
Biological Activity
The compound 4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine is a novel heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure and Properties
The chemical structure of the compound features a pyridine ring connected to a 1,3,4-oxadiazole and a triazole moiety. This unique configuration contributes to its biological properties.
Anticancer Activity
Research indicates that compounds containing oxadiazole and triazole rings exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have been shown to possess anticancer activity through various mechanisms:
- Inhibition of Cell Proliferation : Studies have demonstrated that certain oxadiazole derivatives can inhibit the growth of cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For example, one study reported an IC50 value of approximately 1.1 μM for a related compound against MCF-7 cells .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF-7 | 1.1 |
Compound B | HCT-116 | 2.6 |
Compound C | HepG2 | 1.4 |
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties. Various studies have reported its effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Mechanistic Insights
The biological activity of this compound is often attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation and microbial resistance. For instance:
- Thymidylate Synthase Inhibition : Some derivatives have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition leads to reduced cell proliferation in cancerous tissues .
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazole and oxadiazole derivatives found that specific modifications to the structure enhanced their anticancer efficacy. One derivative exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, a derivative similar to the compound was tested against a panel of bacteria. Results indicated that it had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics for certain strains .
Properties
IUPAC Name |
2-[1-(2-chlorophenyl)-5-methyltriazol-4-yl]-5-pyridin-4-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6O/c1-10-14(19-22-23(10)13-5-3-2-4-12(13)17)16-21-20-15(24-16)11-6-8-18-9-7-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCNFUBCAPPUCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)C3=NN=C(O3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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